An In-Depth Technical Guide to (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine (CAS Number 436087-17-1)
An In-Depth Technical Guide to (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine (CAS Number 436087-17-1)
A Note to the Researcher: Publicly available experimental data for the specific compound (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine (CAS 436087-17-1) is limited. This guide has been constructed by leveraging established principles of organic synthesis, medicinal chemistry, and analytical techniques, drawing upon data from closely related furan-containing molecules to provide a comprehensive and scientifically grounded resource. While the protocols and analyses described herein are based on proven methodologies, they should be considered illustrative for this specific molecule and may require optimization.
Introduction: The Furan Scaffold in Modern Drug Discovery
The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, recognized for its versatile chemical reactivity and its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties allow it to serve as a bioisostere for other aromatic systems, such as phenyl rings, potentially improving metabolic stability and receptor binding affinity.[2] Furan derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a focal point for the development of novel therapeutics.[3][4][5] This guide provides a detailed exploration of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine, a molecule that combines the furan moiety with a diphenylethylamine framework, suggesting potential for complex biological interactions.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While experimental data for (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine is not extensively reported, its key properties can be predicted based on its structure.
| Property | Value/Prediction | Source |
| CAS Number | 436087-17-1 | |
| IUPAC Name | N-(furan-2-ylmethyl)-1,2-diphenylethanamine | [] |
| Molecular Formula | C₁₉H₁₉NO | [] |
| Molecular Weight | 277.36 g/mol | Calculated |
| Boiling Point | 384.1°C at 760 mmHg | [] |
| Appearance | Likely a solid at room temperature | Inferred from structure |
Synthesis of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine: A Proposed Pathway
The most direct and widely employed method for the synthesis of N-substituted furfurylamines is the reductive amination of furfural or its derivatives.[1][7][8][9][10] This versatile reaction involves the initial formation of an imine from the aldehyde and a primary amine, followed by in-situ reduction to the corresponding secondary amine.
Proposed Synthetic Pathway: Reductive Amination
The synthesis of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine can be logically achieved through the reductive amination of furfural with 1,2-diphenylethanamine.
Caption: Proposed synthesis of the target compound via reductive amination.
Experimental Protocol: Reductive Amination (Illustrative)
This protocol is a generalized procedure based on established methods for the reductive amination of furfural.[1][8] Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve a high yield of the target compound.
Materials:
-
Furfural
-
1,2-Diphenylethanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Imine Formation:
-
To a clean, dry round-bottom flask, add 1,2-diphenylethanamine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
To this solution, add furfural (1.0-1.2 equivalents) dropwise at room temperature with stirring.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
-
Reduction:
-
Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.
-
Continue stirring at room temperature for an additional 4-12 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine.
-
Potential Biological Activity and Mechanism of Action
While specific biological data for (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine is not available, the structural motifs present in the molecule suggest several avenues for pharmacological investigation. The furan ring is a known pharmacophore with a wide range of activities, and the diphenylethylamine scaffold is found in numerous centrally active compounds.
Anticipated Pharmacological Profile:
-
Anticancer Activity: Furan derivatives have shown potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis and modulating key signaling pathways.[11][12] The presence of the bulky, lipophilic diphenylethyl group could enhance cell membrane permeability and interaction with intracellular targets.
-
Anti-inflammatory Effects: Certain furan-containing compounds exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[12]
-
Antimicrobial Properties: The furan nucleus is a component of several antimicrobial agents.[5] The overall structure of the target molecule could allow it to interfere with microbial cell wall synthesis or other essential metabolic pathways.
-
Central Nervous System (CNS) Activity: The 1,2-diphenylethylamine core is a well-established scaffold in neuropharmacology. This suggests that (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine could potentially interact with neurotransmitter receptors or transporters in the CNS.
Illustrative In Vitro Assay: MTT Assay for Cytotoxicity
To assess the potential anticancer activity of the synthesized compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.[11]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of novel organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. For (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine, both ¹H and ¹³C NMR would be crucial.
Expected ¹H NMR Spectral Features (Illustrative):
-
Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm corresponding to the protons of the two phenyl rings and the furan ring.
-
Furan Protons: Characteristic signals for the furan ring protons, typically appearing as multiplets or doublets of doublets.
-
Methylene and Methine Protons: Signals for the -CH₂- and -CH- groups of the ethylamine backbone and the furfuryl methylene group, likely appearing as complex multiplets due to coupling with adjacent protons.
-
Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
Example ¹H NMR Data for a Related Compound (Furfuryl Alcohol):
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| H-5 | 7.37 | dd | 1.9, 0.9 |
| H-3 | 6.32 | dd | 3.2, 1.9 |
| H-4 | 6.26 | dd | 3.2, 0.9 |
| -CH₂- | 4.54 | s | |
| -OH | 2.70 | t |
Data adapted from ChemicalBook for Furfuryl alcohol (CAS 98-00-0) for illustrative purposes.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation.
Expected Fragmentation Pattern (Illustrative):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (277.36 m/z).
-
α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable furfuryl cation (m/z 81) or a diphenylethyl fragment.
-
Loss of the Furan Ring: Fragmentation leading to the loss of the furan-2-ylmethyl group.
Caption: Potential fragmentation pathways in mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of a synthesized compound. A reversed-phase HPLC method would be suitable for (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Elution | Gradient elution (e.g., starting with 20% B, increasing to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
This method would allow for the separation of the target compound from any unreacted starting materials or byproducts, enabling the determination of its purity.[14][15][16][17][18]
Toxicology and Safety Considerations
The furan ring, while a valuable pharmacophore, can also be associated with toxicity.[19] Furan itself is a known hepatotoxin and potential carcinogen, with its toxicity mediated by metabolic activation by cytochrome P450 enzymes to form reactive intermediates.[7] Therefore, any drug development program involving a furan-containing compound must include a thorough toxicological assessment.
Key Toxicological Concerns:
-
Metabolic Activation: The furan ring can be oxidized in vivo to form reactive electrophiles that can bind to cellular macromolecules, leading to cytotoxicity.[19]
-
Hepatotoxicity: Liver toxicity is a primary concern for many furan derivatives.[7]
-
Genotoxicity: Some furan metabolites have been shown to be genotoxic.
It is crucial to conduct in vitro and in vivo toxicology studies to evaluate the safety profile of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine before considering it for further development.
Conclusion
(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine represents an intriguing molecule at the intersection of furan chemistry and neuropharmacology. While specific experimental data remains to be published, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. The methodologies and insights presented here, drawn from the rich chemistry of furan derivatives, offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. As with any novel chemical entity, rigorous experimental validation is paramount to unlocking its true scientific and medicinal value.
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